Tert-butyl 3-amino-2-phenylpropanoate
CAS No.:
Cat. No.: VC14123965
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | tert-butyl 3-amino-2-phenylpropanoate |
| Standard InChI | InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 |
| Standard InChI Key | LPAOHMKGUMWLPH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CN)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Tert-butyl 3-amino-2-phenylpropanoate (molecular formula: ) exhibits a molecular weight of approximately 221.30 g/mol. The compound’s chirality arises from the asymmetric carbon bearing the amino group, which influences its stereochemical behavior in synthetic applications. Key structural elements include:
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Ter t-butyl ester group: A bulky protecting group that enhances solubility in organic solvents and stabilizes the carboxylic acid moiety during reactions.
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Phenyl ring: Introduces aromaticity, potentially affecting electronic interactions in catalytic processes.
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Amino group: A nucleophilic site amenable to functionalization, such as acylation or alkylation.
A comparative analysis with structurally related compounds highlights distinct features:
| Compound | Structural Features | Key Differences |
|---|---|---|
| Tert-butyl 2-amino-3-phenylpropanoate | Amino at C2, phenyl at C3 | Altered stereochemical outcomes |
| Methyl 3-amino-2-phenylpropanoate | Methyl ester instead of tert-butyl | Reduced steric hindrance |
| Tert-butyl 3-(N-Boc-amino)-2-phenylpropanoate | Boc-protected amino group | Enhanced stability in acidic conditions |
Synthesis Methodologies
The synthesis of tert-butyl 3-amino-2-phenylpropanoate likely involves multi-step routes common to amino acid derivatives:
Transesterification Strategies
Transesterification from methyl or ethyl esters using tert-butanol and a catalyst (e.g., titanium tetraisopropoxide) offers higher yields. This method avoids direct exposure of the amino group to harsh acidic environments, preserving its integrity.
Enantioselective Synthesis
Chiral pool synthesis starting from naturally occurring amino acids (e.g., phenylalanine) could provide enantiomerically pure product. For instance, enzymatic resolution or asymmetric hydrogenation might resolve racemic mixtures into desired stereoisomers.
Applications in Organic Synthesis
Peptide Synthesis
The tert-butyl ester group serves as a transient protecting group for carboxylic acids during solid-phase peptide synthesis (SPPS). Its stability under basic conditions and facile removal via trifluoroacetic acid (TFA) makes it ideal for constructing complex polypeptides.
Chiral Auxiliaries
The compound’s chiral center enables its use as a template in asymmetric synthesis. For example, it may direct stereoselective alkylation or aldol reactions, generating enantiomerically enriched products.
Heterocycle Formation
Reaction with carbonyl compounds (e.g., ketones or aldehydes) could yield pyrrolidines or piperidines through cyclization, leveraging the amino group’s nucleophilicity.
Stability and Degradation Pathways
Hydrolytic Stability
The tert-butyl ester resists hydrolysis under physiological pH but cleaves rapidly in acidic environments (e.g., gastric fluid). This property is exploitable in targeted drug delivery systems.
Thermal Degradation
Thermogravimetric analysis (TGA) of analogous esters reveals decomposition onset temperatures near , primarily yielding isobutylene and the parent carboxylic acid.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing transition-metal-catalyzed routes (e.g., using Ru or Ir complexes) could optimize enantiomeric excess (ee) and reduce reliance on chiral starting materials.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the phenyl and amino groups may elucidate pharmacophoric elements driving antimicrobial or enzymatic activity.
Green Chemistry Approaches
Exploring biocatalysts (e.g., lipases) for esterification or transesterification could align synthesis with sustainable practices.
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